![molecular formula C10H8N4S B15161102 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine CAS No. 663214-69-5](/img/structure/B15161102.png)
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that combines the structural features of triazole and phthalazine. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both triazole and phthalazine moieties in its structure allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phthalazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and scalability of the compound .
化学反応の分析
Types of Reactions
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole and phthalazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or phthalazine rings .
科学的研究の応用
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features and biological activities.
Phthalazine derivatives: Compounds that share the phthalazine moiety and exhibit various pharmacological properties.
Triazole derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Uniqueness
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of both triazole and phthalazine moieties, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile compound for various scientific research applications.
特性
CAS番号 |
663214-69-5 |
|---|---|
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC名 |
7-methylsulfanyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C10H8N4S/c1-15-9-4-2-3-7-8(9)5-12-14-6-11-13-10(7)14/h2-6H,1H3 |
InChIキー |
RVHBKUWNAKYOGX-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1C=NN3C2=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
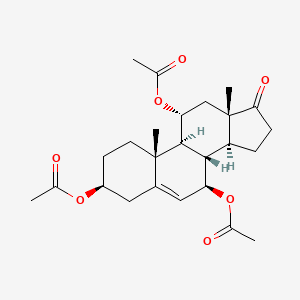
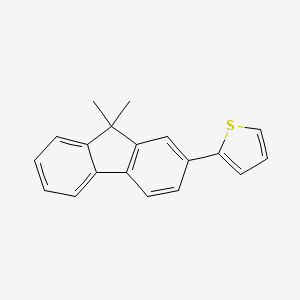
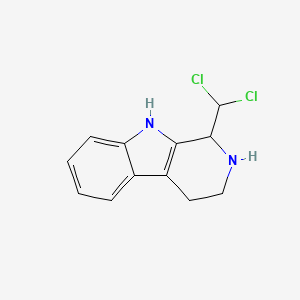
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
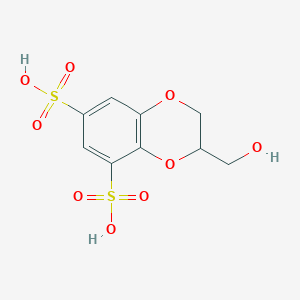
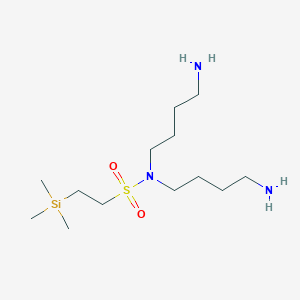
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
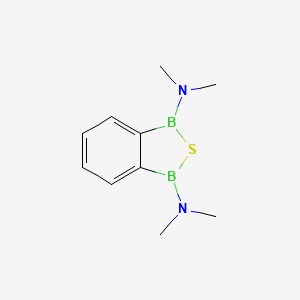
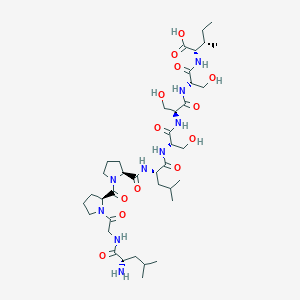
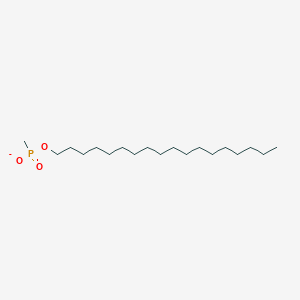
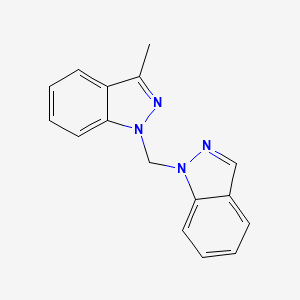
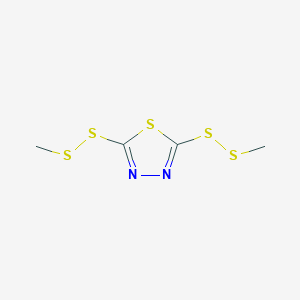
![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
